1-Propyl-2,3-diMethyliMidazoliuM broMide
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Overview
Description
1-Propyl-2,3-diMethyliMidazoliuM broMide is an ionic liquid belonging to the imidazolium family. It is characterized by its unique structure, which includes a propyl group attached to the nitrogen atom at position 1 and methyl groups at positions 2 and 3 of the imidazole ring. This compound is known for its high thermal stability, low volatility, and excellent solubility in various solvents .
Mechanism of Action
Target of Action
1-Propyl-2,3-diMethyliMidazoliuM Bromide, also known as [PDMIM][Br], is an imidazolium-based ionic liquid . It primarily targets inorganic perovskites, specifically CsPbI2Br, in the field of solar cell technology . The compound interacts with the Cs+ and Pb2+ cations on the surface and at the grain boundaries of perovskite films .
Mode of Action
[PDMIM][Br] forms ionic bonds with Cs+ and Pb2+ cations on the surface and at the grain boundaries of perovskite films . This interaction effectively heals/reduces the Cs+/I− vacancies and Pb-related defects . Additionally, it serves as a bridge between the perovskite and the hole-transport-layer for effective charge extraction and transfer .
Biochemical Pathways
The primary biochemical pathway affected by [PDMIM][Br] involves the passivation of lead- and cesium-related defects in inorganic perovskite . This passivation results in suppressed non-radiative recombination loss in CsPbI2Br perovskite solar cells .
Result of Action
The action of [PDMIM][Br] leads to an impressive power conversion efficiency of 17.02% in CsPbI2Br perovskite solar cells . Furthermore, the CsPbI2Br perovskite solar cells with [PDMIM][Br] surface modification exhibited improved ambient and light illumination stability .
Action Environment
Imidazolium-based ionic liquids, including [PDMIM][Br], are considered environmentally friendly . They are recyclable and reusable, and their use enhances the rate of reaction . .
Preparation Methods
1-Propyl-2,3-diMethyliMidazoliuM broMide can be synthesized through a series of chemical reactions. One common method involves the alkylation of 2,3-dimethylimidazole with 1-bromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-Propyl-2,3-diMethyliMidazoliuM broMide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of imidazolium-based carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of imidazolium-based alcohols.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazolium salts and their derivatives .
Scientific Research Applications
1-Propyl-2,3-diMethyliMidazoliuM broMide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its unique physicochemical properties.
Biology: This compound is employed in the extraction and purification of biomolecules, as well as in the stabilization of enzymes and proteins.
Medicine: Research has explored its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the development of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors
Comparison with Similar Compounds
1-Propyl-2,3-diMethyliMidazoliuM broMide can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-2,3-dimethylimidazolium chloride: Similar in structure but with a butyl group instead of a propyl group. It exhibits slightly different physicochemical properties and applications.
1-Ethyl-3-methylimidazolium bromide: Contains an ethyl group at position 1 and a methyl group at position 3. It is commonly used in similar applications but may have different solubility and stability characteristics.
1-Propyl-3-methylimidazolium iodide: Similar to 1-Propyl-2,3-diMethyliMidazoliuM broMide but with an iodide ion instead of a bromide ion. .
These comparisons highlight the uniqueness of 1-Propyl-2,3-diMethyliMidazoliuM broMide in terms of its specific structure and resulting properties, making it suitable for a wide range of applications.
Properties
CAS No. |
107937-17-7 |
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Molecular Formula |
C8H15BrN2 |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
1,2-dimethyl-3-propylimidazol-1-ium;bromide |
InChI |
InChI=1S/C8H15N2.BrH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BHMXHXYTOVFXGM-UHFFFAOYSA-M |
SMILES |
CCCN1C=C[N+](=C1C)C.[Br-] |
Canonical SMILES |
CCCN1C=C[N+](=C1C)C.[Br-] |
Origin of Product |
United States |
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